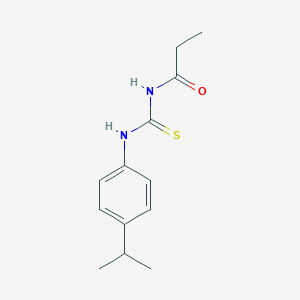
N-(4-isopropylphenyl)-N'-propionylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-propionylthiourea is an organic compound with a complex structure that includes a phenyl ring substituted with an isopropyl group and a carbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-N'-propionylthiourea typically involves the reaction of 4-isopropylaniline with a suitable isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-isopropylphenyl)-N'-propionylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, nitro derivatives, sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-propionylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-N'-propionylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar structure but lacks the carbamothioyl group.
N-(4-(hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a hydrazinecarbonyl group instead of a carbamothioyl group.
Uniqueness
N-(4-isopropylphenyl)-N'-propionylthiourea is unique due to the presence of both the isopropyl and carbamothioyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H18N2OS |
|---|---|
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
N-[(4-propan-2-ylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C13H18N2OS/c1-4-12(16)15-13(17)14-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H2,14,15,16,17) |
Clave InChI |
OJBRLVPLFDPNCD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(C)C |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B316444.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B316446.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]hexanamide](/img/structure/B316447.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B316449.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B316450.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide](/img/structure/B316451.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-3-chlorobenzamide](/img/structure/B316452.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B316453.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-5-(3-chloro-4-methylphenyl)furan-2-carboxamide](/img/structure/B316455.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B316460.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B316461.png)
![5-(4-bromophenyl)-N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B316462.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B316463.png)
![4-butoxy-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B316465.png)
